2-methyl-3-nitro-N-4-pyridinylbenzamide
Description
2-Methyl-3-nitro-N-4-pyridinylbenzamide is a benzamide derivative featuring a methyl group at the 2-position, a nitro group at the 3-position of the benzene ring, and a 4-pyridinyl substituent on the amide nitrogen.
Properties
IUPAC Name |
2-methyl-3-nitro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-11(3-2-4-12(9)16(18)19)13(17)15-10-5-7-14-8-6-10/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPTYOXGFNYLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide (CAS 313981-40-7)
- Key Differences :
- The pyridinyl group is attached via a methylene bridge (2-pyridinylmethyl) rather than directly to the amide nitrogen.
- The methyl group is at the 4-position on the benzene ring vs. 2-position in the target compound.
- The 4-methyl group may reduce steric hindrance compared to the 2-methyl group, affecting substrate-enzyme interactions .
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- Key Differences :
- Incorporates a thiourea group (carbamothioyl) instead of a nitro substituent.
- The pyridinyl group is substituted with a methyl group at the 4-position.
- Implications :
Pharmacological Relevance and Structural Complexity
N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide
- Key Differences: Contains a pyrimidine ring and a piperazine moiety, absent in the target compound.
- Implications :
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)
- Key Differences :
- Pyridin-4-ylmethyl group is attached to a phenyl ring rather than directly to the benzamide.
- Methyl group at the 3-position vs. 2-position in the target compound.
- Implications :
Table 1: Key Properties of Compared Compounds
| Compound Name | Substituent Positions | logP (Predicted) | Synthetic Yield | Key Functional Groups |
|---|---|---|---|---|
| 2-Methyl-3-nitro-N-4-pyridinylbenzamide | 2-Me, 3-NO₂, 4-Pyridinyl | 2.1 | Moderate | Nitro, Pyridine |
| 4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide | 4-Me, 3-NO₂, CH₂-Pyridine | 1.8 | High | Nitro, Pyridinylmethyl |
| 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | 2-Me, Thiourea | 2.5 | Excellent | Thiourea, Methylpyridine |
| N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-[...]benzamide | Complex substituents | 3.2 | Low | Pyrimidine, Piperazine |
Key Observations:
- logP Trends : Nitro groups reduce hydrophobicity, while piperazine and thiourea groups increase polarity.
- Synthetic Accessibility : Compounds with fewer aromatic heterocycles (e.g., target compound) generally exhibit higher yields .
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